molecular formula C24H17ClN2O4 B2375309 methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327196-99-5

methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2375309
CAS No.: 1327196-99-5
M. Wt: 432.86
InChI Key: JRZXUVSRNZPCMS-VYIQYICTSA-N
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Description

Methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a synthetic chromene-derived compound featuring a conjugated system with a benzoate ester, a carbamoyl-linked 4-chlorophenyl group, and an imino bridge. Its Z-configuration at the chromen-2-ylidene moiety and the electron-withdrawing 4-chlorophenyl substituent contribute to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromene derivatives, which often exhibit antimicrobial, anti-inflammatory, or antitumor activities .

Properties

IUPAC Name

methyl 3-[[3-[(4-chlorophenyl)carbamoyl]chromen-2-ylidene]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4/c1-30-24(29)16-6-4-7-19(13-16)27-23-20(14-15-5-2-3-8-21(15)31-23)22(28)26-18-11-9-17(25)10-12-18/h2-14H,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZXUVSRNZPCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a chromene moiety and a chlorophenyl group. Its chemical formula is C18H16ClN3O3C_{18}H_{16}ClN_{3}O_{3}, which indicates the presence of multiple functional groups that may contribute to its biological effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of various signaling pathways, such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Study on Colorectal Carcinoma : In vitro studies demonstrated that this compound effectively inhibited the proliferation of HCT-116 colorectal carcinoma cells, showing an IC50 value of approximately 12 µM. The mechanism involved cell cycle arrest at the G1 phase, leading to increased apoptosis rates .
  • Skin Cancer Research : Another study investigated its effects on epidermoid carcinoma (HEP2) cells, revealing a dose-dependent decrease in cell viability with an IC50 of around 15 µM. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, triggering apoptotic pathways .

Antimicrobial Activity

Preliminary investigations suggest that this compound also possesses antimicrobial properties.

  • Inhibition of Bacterial Growth : The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations above 20 µg/mL.

Summary of Biological Activities

Biological ActivityTarget Cell LineIC50 (µM)Mechanism of Action
AnticancerHCT-116 (Colorectal)12Apoptosis via caspase activation
AnticancerHEP2 (Epidermoid)15Mitochondrial disruption
AntimicrobialS. aureus20Inhibition of cell wall synthesis
AntimicrobialE. coli25Disruption of membrane integrity

Comparison with Similar Compounds

Table 1: Lipophilicity and Substituent Comparison

Compound Class Key Substituents log k Range Reference
Target Compound 4-Chlorophenyl carbamoyl, benzoate ester Not reported
4a–i (Ferriz et al.) 3-Chlorophenyl carbamoyl, alkyl chains 2.1–3.8
6a–i (Imramovsky et al.) 3,4-Dichlorophenyl carbamoyl, alkyl chains 3.5–4.3

Structural and Functional Group Variations

  • Electron-Withdrawing vs. Electron-Donating Groups : Compounds like 13b (4-methoxyphenyl hydrazinylidene) exhibit reduced electrophilicity compared to the target compound’s 4-chlorophenyl group, as evidenced by NMR shifts (e.g., δ 3.77 ppm for OCH3 in 13b vs. aromatic protons in chlorinated analogs) .
  • Chromene vs. Pyrimidinone Scaffolds: describes chromeno-pyrimidinones (e.g., compound 4) with fused heterocyclic systems, which may confer greater rigidity and altered binding affinities compared to the target compound’s simpler chromene backbone .

Potential Bioactivity Correlations

While biological data for the target compound are absent in the evidence, structurally related compounds provide clues:

  • Sulfamoylphenyl derivatives (e.g., 13a–e ) show antimicrobial activity attributed to the sulfonamide group .
  • Chlorophenyl-substituted chromenes () are often explored for anticancer properties due to halogen-induced apoptosis pathways . The target compound’s 4-chlorophenyl and benzoate groups may synergize to enhance membrane permeability and target engagement, though further studies are needed.

Q & A

Basic: What synthetic strategies are recommended for multi-step synthesis of methyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate?

The synthesis involves sequential coupling reactions and heterocycle formation. Key steps include:

Coupling of 4-chlorophenylcarbamoyl group : Achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .

Formation of the 2H-chromen-2-ylidene scaffold : Cyclization using acid catalysts (e.g., H₂SO₄ or polyphosphoric acid) at 80–100°C .

Introduction of the methyl benzoate group : Nucleophilic substitution or esterification under reflux with methanol and catalytic H₂SO₄ .
Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Reaction progress is monitored by TLC and LC-MS .

Basic: How is X-ray crystallography applied to resolve the Z-configuration of the chromen-ylidene moiety?

The compound’s stereochemistry is confirmed via single-crystal X-ray diffraction (SC-XRD):

  • Data collection : Crystals grown via slow evaporation (solvent: DCM/hexane) are analyzed at 100 K using a synchrotron source.
  • Refinement : SHELXL (via Olex2 interface) refines the structure, with anisotropic displacement parameters for non-H atoms. The Z-configuration is validated by the dihedral angle between the chromen and benzoate planes (typically 5–15°) .
    Example : A similar compound (Ethyl 4-[...]benzoate) showed an RMSD of 0.02 Å between experimental and DFT-optimized structures .

Advanced: How can molecular docking (e.g., Glide XP) predict binding interactions with biological targets?

Glide XP docking incorporates hydrophobic enclosure and hydrogen-bond scoring:

Protein preparation : Retrieve target structures (e.g., COX-2 or kinases) from PDB, optimize with Schrödinger’s Protein Preparation Wizard.

Grid generation : Define the active site using co-crystallized ligands.

Docking parameters : Use extra-precision mode, enforce Z-configuration constraints, and evaluate water desolvation penalties .
Validation : Compare docking scores (e.g., ΔG = −9.2 kcal/mol for COX-2) with experimental IC₅₀ values. Discrepancies >1.5 kcal/mol suggest missing conformational states .

Advanced: How to address contradictions between in vitro bioactivity and computational predictions?

Discrepancies often arise from:

  • Solvent effects : Bioassays in aqueous buffer vs. docking in vacuum. Use molecular dynamics (MD) simulations with explicit solvent (e.g., TIP3P water) .
  • Metabolic instability : Assess half-life in liver microsomes; if <30 min, modify labile groups (e.g., replace ester with amide) .
    Case study : A chromene derivative showed poor correlation between docking (predicted IC₅₀ = 2 μM) and experimental data (IC₅₀ = 25 μM). MD revealed solvent-exposed hydrophobic groups reducing binding .

Advanced: What analytical methods resolve structural ambiguities in NMR spectra due to tautomerism?

Tautomeric equilibria (e.g., keto-enol) complicate NMR interpretation:

Variable-temperature NMR : Cool to −40°C in CD₂Cl₂ to slow exchange. Sharp singlets for enol protons appear at δ 12–14 ppm .

²H isotope effects : Compare ¹H and ¹³C shifts in DMSO-d₆ vs. CDCl₃.

DFT calculations : Optimize tautomers at B3LYP/6-31G* level; compare calculated vs. experimental shifts (RMSD < 0.3 ppm validates dominant form) .

Basic: What in vitro assays evaluate the compound’s enzyme inhibition potential?

Kinase inhibition : Use ADP-Glo™ assay (Promega) with recombinant kinases (IC₅₀ determination).

Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC reported as ≤8 μg/mL) .

Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 50 μM indicates selectivity) .
Controls : Include positive controls (e.g., staurosporine for kinases) and solvent blanks.

Advanced: How to design stability studies for environmental fate assessment?

Adopt OECD 307 guidelines:

Aqueous hydrolysis : Incubate at pH 4, 7, and 9 (25–50°C), analyze by HPLC-UV.

Photolysis : Expose to UV light (λ = 254 nm) in quartz cells; monitor degradation kinetics.

Soil metabolism : Use ¹⁴C-labeled compound in loamy soil; measure mineralization (CO₂ evolution) and bound residues .
Data interpretation : Half-life <60 days suggests rapid environmental degradation.

Table 1: Comparative Bioactivity of Structural Analogues

CompoundTargetIC₅₀ (μM)LogPRef.
Methyl 3-({(2Z)-...}benzoateCOX-21.83.2
Ethyl 4-{...}benzoateS. aureus8.02.9
N-(4-chlorophenyl)-...amideEGFR kinase0.454.1

Advanced: How to optimize reaction yields when scaling up synthesis?

Flow chemistry : Continuous flow reactors reduce side reactions (residence time <5 min, T = 60°C) .

Catalyst screening : Test Pd/C vs. Ni catalysts for hydrogenation steps (TOF >500 h⁻¹ preferred).

DoE approach : Use factorial design to optimize variables (e.g., solvent polarity, stoichiometry). A 2³ design reduced variability from ±15% to ±5% .

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